3-Benzoylpyrrolidin-2-one

Description

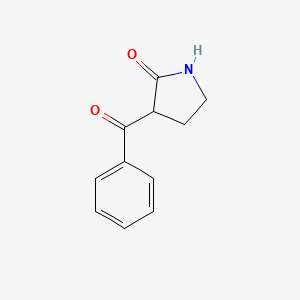

Structure

2D Structure

3D Structure

Properties

CAS No. |

92288-11-4 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-benzoylpyrrolidin-2-one |

InChI |

InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)9-6-7-12-11(9)14/h1-5,9H,6-7H2,(H,12,14) |

InChI Key |

ATWVZXDAAALVIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Benzoylpyrrolidin 2 One and Its Positionally Isomeric and N Acylated Analogs

Direct Synthetic Routes to Benzoylpyrrolidin-2-ones

Directly introducing a benzoyl group onto a pyrrolidin-2-one ring offers an efficient and atom-economical approach. These methods often leverage the activation of otherwise inert C-H bonds or utilize strategically placed functional groups that can be converted into the desired ketone.

Copper(I)-Catalyzed C(sp³)–H Functionalization Methods for N-Benzoylpyrrolidin-2-ones

The direct functionalization of saturated C(sp³)–H bonds is a powerful tool in modern organic synthesis. Copper-catalyzed reactions have emerged as a particularly effective strategy for forging new C-C bonds. nih.govnih.gov In the context of synthesizing 3-benzoylpyrrolidin-2-one, this approach would ideally involve the direct acylation of an N-protected pyrrolidin-2-one at the C3 position.

The general mechanism for such transformations often involves a radical pathway. A copper(I) catalyst can be oxidized by a peroxide initiator to a copper(II) species. This species can then participate in a hydrogen atom transfer (HAT) process, abstracting a hydrogen from the C3 position of the N-acylpyrrolidinone to generate an alkyl radical. This radical can then be trapped by an acyl source or undergo further oxidation to a carbocation before reacting with a nucleophilic benzoyl equivalent. The N-benzoyl group can act as a directing group, facilitating the selective activation of the adjacent C-H bond. While specific examples for the direct C3-benzoylation of N-benzoylpyrrolidin-2-one are not extensively documented, the principles of copper-catalyzed C(sp³)-H functionalization provide a clear framework for this transformation. nih.gov

Decarboxylative Oxidation Strategies for Pyrrolidinone Derivatization

Decarboxylative coupling reactions provide a versatile method for converting readily available carboxylic acids into a variety of functional groups, including ketones. mdpi.com This strategy involves the oxidative removal of a carboxyl group to generate a radical or carbocationic intermediate, which is then intercepted by a suitable coupling partner.

To synthesize this compound via this route, a suitable precursor would be a pyrrolidine-3-carboxylic acid derivative. The process, often facilitated by photoredox or metal catalysis, begins with a single-electron transfer (SET) from the carboxylate to the excited catalyst. mdpi.comchinesechemsoc.org This generates an acyloxy radical, which readily extrudes carbon dioxide to form a nucleophilic radical at the C3 position of the pyrrolidinone ring. This radical can then be captured by an electrophilic benzoylating agent to form the target this compound. This method avoids the need for pre-functionalization with leaving groups and utilizes carboxylic acids as stable, accessible starting materials. chinesechemsoc.orgnih.gov

| Precursor | Strategy | Key Intermediate | Result |

| Pyrrolidine-3-carboxylic acid | Decarboxylative Acylation | C3-centered radical | This compound |

| N-Protected Proline | Anodic Oxidative Decarboxylation | N-Acyliminium ion | Functionalized Pyrrolidine (B122466) |

| α-Amino Acids | Metal-free Radical Decarboxylation | Alkyl radical | C-N Bond Formation Products mdpi.com |

Ceric Ammonium (B1175870) Nitrate (B79036) Mediated Synthesis of Benzoylpyrrolidin-2-ones (e.g., 5-Benzoylpyrrolidin-2-one)

Ceric ammonium nitrate (CAN) is a powerful single-electron oxidant widely used in organic synthesis for a variety of transformations, including C-C bond formation and oxidative cyclizations. semanticscholar.orgias.ac.inmdpi.com CAN-mediated reactions can be employed to synthesize benzoylpyrrolidin-2-ones, particularly positional isomers like the 5-benzoyl derivative.

The synthesis can proceed through the oxidation of a suitable precursor, such as an N-substituted pyrrolidine. The reaction is initiated by a single-electron transfer from the substrate to the Ce(IV) center, generating a radical cation. ias.ac.in Subsequent deprotonation or fragmentation can lead to the formation of an N-acyliminium ion intermediate, particularly at the C5 position. This electrophilic species can then be trapped by an aromatic nucleophile, such as benzene (B151609) or a substituted derivative, in a Friedel-Crafts-type reaction to introduce the benzoyl group at the 5-position. This method provides a direct route to 5-substituted γ-lactams from readily available pyrrolidine derivatives. nih.gov

Synthesis of the Pyrrolidin-2-one Core with Subsequent Benzoylation

An alternative and highly versatile approach involves first constructing the fundamental pyrrolidin-2-one ring system, followed by the introduction of the benzoyl group. This two-stage strategy allows for greater flexibility and control in the synthesis of various analogs.

Lactamization Reactions for Pyrrolidin-2-one Formation

The formation of the γ-lactam ring is a cornerstone of pyrrolidin-2-one synthesis. Several robust methods exist, typically involving the intramolecular cyclization of a linear precursor.

One of the most common methods is the thermal or acid-catalyzed cyclization of γ-aminobutyric acid (GABA) or its esters. nih.govresearchgate.net Heating GABA leads to the elimination of water and the formation of the five-membered lactam ring. Similarly, glutamic acid can be converted into 2-pyrrolidone through a pathway involving dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation, often using a supported ruthenium catalyst. nih.govresearchgate.net This bio-based route is attractive for sustainable chemical production. nih.govshokubai.org

Another prevalent industrial method is the ammonolysis of γ-butyrolactone. chemicalbook.com This reaction is typically performed at high temperatures and pressures, where ammonia (B1221849) attacks the lactone, leading to a ring-opened intermediate (γ-hydroxybutyramide) that subsequently cyclizes to form pyrrolidin-2-one. chemicalbook.com More complex substituted pyrrolidinones can be formed through cascade reactions, such as the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, which generates γ-amino esters that undergo in situ lactamization. nih.gov

| Starting Material | Reagents/Conditions | Product |

| γ-Aminobutyric acid (GABA) | Heat | Pyrrolidin-2-one |

| Glutamic Acid | Ru/Al₂O₃, H₂, Heat | Pyrrolidin-2-one nih.govresearchgate.net |

| γ-Butyrolactone | Ammonia, High T/P | Pyrrolidin-2-one chemicalbook.com |

| Donor-Acceptor Cyclopropanes | Primary Amines, Lewis Acid | Substituted Pyrrolidin-2-ones nih.gov |

Methods for N-Acylation of Pyrrolidin-2-ones

Once the pyrrolidin-2-one core is established, the introduction of a benzoyl group onto the nitrogen atom (N-acylation) is a common and generally straightforward transformation. This reaction is crucial for producing N-benzoylpyrrolidin-2-one, which can be a final target molecule or an intermediate for further functionalization (as seen in section 2.1.1).

The most direct method for N-benzoylation involves the reaction of pyrrolidin-2-one with benzoyl chloride. nih.gov The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (Schotten-Baumann conditions), triethylamine, or pyridine, to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the lactam nitrogen on the acyl chloride. medcraveonline.com The relatively acidic N-H proton of the lactam (pKa ≈ 17) is readily removed by the base, generating a nucleophilic lactamate anion that efficiently reacts with benzoyl chloride. rsc.org

Alternatively, unactivated carboxylic acids (like benzoic acid) can be used for N-acylation in the presence of coupling reagents or specific catalysts. Zirconium-based catalysts, for example, have been shown to be effective for the direct, catalytic N-acylation of lactams with various carboxylic acids, offering a milder alternative to the use of acyl chlorides. researchgate.net Asymmetric N-acylation using chiral amidine-based catalysts has also been developed for the kinetic resolution of racemic lactams, highlighting the advanced control achievable in these reactions. nih.govresearchgate.net

| Acylating Agent | Reagents/Catalyst | Key Features |

| Benzoyl Chloride | Base (e.g., NaOH, Et₃N) | Standard, efficient method (Schotten-Baumann) medcraveonline.com |

| Benzoic Acid | Coupling Reagent (e.g., DCC) | Milder conditions, avoids HCl byproduct |

| Benzoic Acid | Zirconium Catalyst (e.g., Zr(propoxide)₄) | Catalytic, direct acylation with unactivated acids researchgate.net |

| Benzoic Anhydride | Chiral Amidine Catalyst | Enables kinetic resolution of racemic lactams nih.govresearchgate.net |

Stereoselective Synthetic Approaches to Pyrrolidinone Derivatives

The synthesis of pyrrolidinone derivatives with specific stereochemistry is of great importance due to the prevalence of this scaffold in biologically active molecules. nih.gov The presence of up to four stereogenic carbon atoms in the pyrrolidine ring means that a single molecule can have up to 16 different stereoisomers. nih.gov Consequently, various stereoselective synthetic strategies have been developed to control the three-dimensional arrangement of atoms in these heterocyclic compounds.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidinone derivatives. nih.gov Proline and its derivatives are frequently used as chiral catalysts to facilitate stereoselective reactions. nih.govnih.gov For instance, bifunctional organocatalysts, particularly those with a squaramide or thiourea (B124793) scaffold, have been shown to effectively catalyze the conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates, followed by a reductive lactamization process. acs.org This one-pot method constructs 2-pyrrolidinone (B116388) derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter with high yields and excellent stereoselectivities, achieving up to 96% enantiomeric excess (ee) and a diastereomeric ratio (dr) greater than 20:1. acs.org

Another significant approach involves N-heterocyclic carbene (NHC) catalyzed cyclocondensation reactions. thieme-connect.com Chiral NHCs can catalyze the [3+2] cyclocondensation of α,β-unsaturated carboxylic acids with α-amino ketones. This process generates an α,β-unsaturated acyl azolium intermediate, which then undergoes a Michael addition and subsequent intramolecular lactamization to yield pyrrolidinones with high enantioselectivity. thieme-connect.com

Metal-catalyzed reactions also play a crucial role in the stereoselective synthesis of these compounds. A palladium-catalyzed process enables the enantio- and diastereoselective synthesis of complex pyrrolidine derivatives from ortho-vinyl phenols. nih.gov This reaction involves an initial intramolecular nucleopalladation to form the pyrrolidinone moiety, followed by the intermolecular addition of a second nucleophile, affording products with high enantio- and diastereoselectivity. nih.gov Copper-based catalysis, valued for being less toxic and more abundant than other transition metals, is also employed in enantioselective domino reactions to produce chiral spirocyclic β-lactam pyrrolidinones. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and various dipolarophiles are a classical and extensively studied method for creating functionalized pyrrolidinones with controlled regio- and stereoselectivity. nih.gov The use of chiral auxiliaries, such as (R)-phenylglycinol, allows for the synthesis of N-substituted pyrrolidines from 3-acylpropionic acids with enantiomeric purity greater than 98%. whiterose.ac.uk Chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones have been shown to undergo alkylation to produce 3,4-trans-disubstituted pyrrolidin-2-ones with total stereoselection. researchgate.net

Table 1: Overview of Stereoselective Synthetic Methods for Pyrrolidinone Derivatives

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Organocatalytic Conjugate Addition | Squaramide or Thiourea-based bifunctional catalysts | One-pot conjugate addition and reductive lactamization | Up to 96% ee, >20:1 dr | acs.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHCs | [3+2] Cyclocondensation of unsaturated carboxylic acids | High enantioselectivity | thieme-connect.com |

| Palladium Catalysis | Palladium(II) complexes | Intramolecular nucleopalladation and intermolecular nucleophile trapping | High enantio- and diastereoselectivity | nih.gov |

| Chiral Auxiliary Control | (R)-phenylglycinol | Formation of a bicyclic lactam followed by reduction | >98% ee | whiterose.ac.uk |

| Copper Catalysis | Copper complexes with chiral ligands (e.g., bisoxazoline) | Enantioselective domino reactions | 68-99% ee | mdpi.com |

Green Chemistry Principles in Pyrrolidinone Synthesis

The application of green chemistry principles to the synthesis of pyrrolidinone and its derivatives aims to reduce the environmental impact of chemical processes. nih.gov These principles focus on using less hazardous materials, improving energy efficiency, and preventing waste. nih.gov

A key strategy in greening pyrrolidinone synthesis is the use of multicomponent reactions (MCRs). rsc.org MCRs are advantageous because they combine three or more reactants in a single step to form the final product, which simplifies experimental procedures, reduces waste, and often utilizes readily available, low-cost starting materials. For example, the synthesis of substituted 3-pyrrolin-2-ones has been achieved through a one-pot, three-component reaction of an aniline (B41778), an aldehyde, and diethyl acetylenedicarboxylate. rsc.orgrsc.org

The choice of solvent is critical in green chemistry. nbinno.com Traditional organic solvents are often toxic and volatile, posing risks to human health and the environment. nbinno.com In contrast, environmentally benign solvents like ethanol (B145695) and water are preferred. rsc.org The synthesis of some 2-pyrrolidinone derivatives has been successfully carried out in ethanol, which is considered an eco-friendly solvent. 2-Pyrrolidinone itself is noted for its relatively low toxicity and biodegradability, making it a more sustainable solvent choice in various applications. nbinno.com

The use of green catalysts and additives is another cornerstone of this approach. Citric acid, a biodegradable and non-toxic organic acid, has been effectively used as a catalyst for the synthesis of 3-pyrrolin-2-ones, replacing more hazardous reagents. rsc.orgrsc.org Enzymatic synthesis is also a promising green alternative. For instance, penicillin acylase can be used to catalyze the synthesis of β-lactam antibiotics in a mixed system of water and an organic medium, offering a potential route for more environmentally friendly production processes. patsnap.com

Furthermore, alternative energy sources are being employed to enhance the efficiency and sustainability of these syntheses. Ultrasound irradiation has been shown to accelerate reactions, leading to shorter reaction times, cleaner reaction profiles, and excellent yields in the synthesis of pyrrolidinone derivatives. rsc.orgrsc.org Similarly, microwave-assisted organic synthesis (MAOS) has had a significant impact by increasing synthetic efficiency for pyrrolidine compounds. nih.gov These methods reduce energy consumption compared to conventional heating. nih.gov

Table 2: Application of Green Chemistry Principles in Pyrrolidinone Synthesis

| Green Chemistry Principle | Application in Pyrrolidinone Synthesis | Advantages | Reference |

|---|---|---|---|

| Atom Economy / Waste Prevention | One-pot multicomponent reactions (MCRs) | Simplified procedures, reduced waste, use of low-cost materials | |

| Safer Solvents | Use of ethanol or water instead of hazardous organic solvents | Reduced toxicity and environmental impact | rsc.org |

| Catalysis | Use of citric acid as a biodegradable catalyst; enzymatic synthesis | Avoids harmful reagents, enables milder reaction conditions | rsc.orgrsc.orgpatsnap.com |

| Energy Efficiency | Ultrasound irradiation and microwave-assisted synthesis (MAOS) | Shorter reaction times, clean reaction profiles, excellent yields, reduced energy use | nih.govrsc.org |

| Use of Renewable Feedstocks | Synthesis from sources like diammonium succinate (B1194679) derived from fermentation | Reduces reliance on fossil fuels | google.com |

Advanced Spectroscopic Characterization of 3 Benzoylpyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a detailed view of the chemical environment of individual atoms. For 3-Benzoylpyrrolidin-2-one and its derivatives, ¹H, ¹³C, and two-dimensional NMR techniques are indispensable for unambiguous structural assignment and stereochemical determination.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their electronic environments. The chemical shifts (δ) are influenced by shielding and deshielding effects from neighboring atoms and functional groups. libretexts.org In the case of this compound, the protons of the pyrrolidinone ring and the benzoyl group exhibit characteristic chemical shifts.

Due to the limited availability of specific ¹H NMR data for this compound, data from closely related compounds such as N-benzoylpyrrolidin-2-one and various substituted pyrrolidinones are used for analysis. For instance, in N-benzoylpyrrolidin-2-one, the aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. thieme-connect.com The protons on the pyrrolidinone ring will have distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are expected to be downfield compared to the other methylene protons due to the electronegativity of the nitrogen atom. libretexts.org

The protons at the C4 and C5 positions of the pyrrolidinone ring would appear as multiplets, with their chemical shifts and coupling constants being highly dependent on their stereochemical relationship and the nature of substituents. The proton at the C3 position, being adjacent to the benzoyl group, would be significantly deshielded.

Coupling constants (J) provide information about the connectivity of protons on adjacent carbons. For example, the diastereotopic methylene protons at C4 would likely exhibit geminal coupling and vicinal coupling with the proton at C3. mdpi.com The magnitude of these coupling constants is crucial for determining the conformation of the five-membered ring.

Interactive Data Table: Representative ¹H NMR Data for Related Pyrrolidinone Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| N-Benzoylpyrrolidin-2-one | Aromatic H | 7.82–7.42 | m | - | thieme-connect.com |

| N-CH₂ | - | - | - | ||

| 1-Benzyl-4-benzylidenepyrrolidine-2,3-dione | Aromatic H | 7.48-7.32 | m | - | scispace.com |

| =C-H | 7.70 | s | - | scispace.com | |

| N-CH₂ (benzyl) | 4.81 | s | - | scispace.com | |

| CH₂ (pyrrolidine) | 4.42 | d | 1.9 | scispace.com | |

| 2'-Acetoxy-2'-phenylspiro [indeno[1,2-b]quinoxalin-11,1'-cyclopropane] | Aromatic H | 7.19-8.39 | m | - | mdpi.com |

| CH₂ (cyclopropane) | 2.48, 3.26 | d, d | 7 | mdpi.com | |

| CH₃ | 2.10 | s | - | mdpi.com |

Note: This table presents data from related compounds to illustrate typical chemical shift ranges. "m" denotes multiplet, "s" denotes singlet, and "d" denotes doublet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum and allowing for the counting of non-equivalent carbons. wikipedia.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. pressbooks.pub

For this compound, the carbonyl carbons of the lactam and the benzoyl group are expected to resonate at the lowest field (δ 160-220 ppm). libretexts.orgpressbooks.pub The aromatic carbons of the benzoyl group would appear in the range of δ 110-160 ppm. udel.edu The carbons of the pyrrolidinone ring would have characteristic shifts, with the carbon attached to the nitrogen (C5) and the carbon bearing the benzoyl group (C3) being deshielded.

Interactive Data Table: Predicted and Representative ¹³C NMR Chemical Shift Ranges for this compound and Derivatives

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) for this compound | Representative Data for Related Compounds (δ, ppm) | Reference |

| C=O (Lactam) | 170-185 | 185.5 (in a pyrrole-2,3-dione) | acgpubs.org |

| C=O (Benzoyl) | 190-205 | 189.2 (in a 4-aroyl-pyrrol-2,3-dione) | acgpubs.org |

| Aromatic C (ipso) | 130-140 | 134.0 (in an α-amino thioester) | researchgate.net |

| Aromatic C (ortho, meta, para) | 120-135 | 125.9, 130.0 (in an α-amino thioester) | researchgate.net |

| C3 (CH-Benzoyl) | 50-65 | - | |

| C4 (CH₂) | 20-35 | 26.3 (in an α-amino thioester) | researchgate.net |

| C5 (CH₂) | 40-55 | - | |

| N-CH₂ (in N-substituted derivatives) | - | 42.0 | acgpubs.org |

Note: The predicted ranges are based on general principles of ¹³C NMR spectroscopy. The representative data is from structurally similar molecules.

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity and stereochemistry. Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons.

For determining the stereochemistry of this compound derivatives, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is particularly valuable. chemrxiv.orgwikipedia.org HOESY is a 2D NMR technique that detects through-space interactions between different types of nuclei, typically protons and another nucleus like ¹⁹F or ¹³C. researchgate.netnih.gov The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei, making it an excellent tool for probing spatial proximity. orgchemboulder.com In the context of this compound, a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or a ¹H-¹³C HOESY experiment could be used to determine the relative stereochemistry at the C3 position by observing correlations between the protons of the benzoyl group and the protons on the pyrrolidinone ring. researchgate.net For example, a NOE between a proton on the benzoyl ring and a proton at C4 or C5 would indicate a specific spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. pressbooks.pub

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

C=O stretching (amide/lactam): A strong absorption band is expected in the region of 1680-1640 cm⁻¹. orgchemboulder.com

C=O stretching (ketone): Another strong absorption band for the benzoyl ketone is anticipated around 1700-1680 cm⁻¹. vscht.cz

N-H stretching (lactam): For the unsubstituted pyrrolidinone, a broad band may appear in the region of 3400-3200 cm⁻¹ due to N-H stretching. orgchemboulder.com

C-H stretching (aromatic and aliphatic): Absorptions for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. libretexts.org

C=C stretching (aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring. libretexts.org

In a study of 1-benzoylpyrrolidin-2-one (B1583277), characteristic FTIR peaks were observed at 1651 and 3310 cm⁻¹. thieme-connect.com For 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone, carbonyl stretching vibrations were identified at 1718 and 1693 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for Related Compounds

| Compound | Functional Group | Absorption Band (cm⁻¹) | Reference |

| 1-Benzoylpyrrolidin-2-one | C=O, N-H | 1651, 3310 | thieme-connect.com |

| 3-Methylbenzohydrazide (from 1-(3-methylbenzoyl)pyrrolidin-2-one) | C=O, N-H | 1659, 3442 | thieme-connect.com |

| 3-Benzoyl-spiro[furo[3,2-c]pyran-pyrimidine]-tetraone | C=O | 1718, 1693 | mdpi.com |

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | C=O | 1720, 1699 | scispace.com |

| C=C | 1622 | scispace.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. savemyexams.com In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the molecular ion peak (M⁺) would provide its exact molecular weight. The fragmentation pattern would be influenced by the stability of the resulting fragments. Common fragmentation pathways for ketones and amides would be expected. libretexts.org

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion | [C₁₁H₁₁NO₂]⁺ | 189 |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Pyrrolidinone-3-yl Cation | [C₄H₅NO]⁺ | 83 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.com The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions due to the benzoyl chromophore. The presence of the carbonyl group and the phenyl ring creates a conjugated system. Typically, benzoyl derivatives exhibit two main absorption bands: a strong band around 240-250 nm corresponding to a π → π* transition, and a weaker band around 280 nm due to another π → π* transition. A very weak n → π* transition of the carbonyl group might be observed around 320-330 nm. researchgate.net

The solvent can influence the position of these absorption maxima. Polar solvents can cause a blue shift (to shorter wavelengths) of n → π* transitions and a red shift (to longer wavelengths) of π → π* transitions. pressbooks.pub

For example, in a study of 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives, characteristic absorption bands were observed in the region of 250 to 390 nm, attributed to π → π* and n → π* transitions. libretexts.org

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Relative Intensity |

| π → π | ~245 | Strong |

| π → π | ~280 | Medium |

| n → π* | ~325 | Weak |

Mechanistic Investigations and Theoretical Modeling of 3 Benzoylpyrrolidin 2 One Reactivity

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity of 3-benzoylpyrrolidin-2-one. These theoretical studies provide detailed insights into reaction mechanisms, elucidating the structures of transition states and intermediates that are often difficult to observe experimentally.

One area of focus has been the exploration of reaction pathways in various transformations involving this compound and related structures. For instance, in the context of cycloaddition reactions, computational methods have been employed to compare the energetics of different reaction pathways, such as [4+2] versus [2+2] cycloadditions. nih.gov Theoretical calculations, like those performed on the reaction between bis-furyl dienes and dienophiles, help to predict the favorability of certain pathways by calculating the Gibbs free energy barriers for the formation of different products. wikipedia.org For example, the activation barrier for the rate-limiting step in a [4+2] cycloaddition was calculated to be in the range of 23.1–26.8 kcal/mol. wikipedia.org Such studies are crucial for understanding and predicting the regioselectivity and stereoselectivity of these reactions.

The Hammond Postulate is a key principle applied in these computational studies, which states that the transition state of a reaction step will be structurally and energetically similar to the species (reactant, intermediate, or product) that is closest to it in energy. msu.edu In strongly endothermic reactions, the transition state is expected to resemble the high-energy intermediate. msu.edu This principle is instrumental in rationalizing phenomena like Markovnikov's rule in electrophilic additions, where the more stable carbocation intermediate is formed faster due to a lower activation energy barrier. msu.edu

Furthermore, computational models have been developed to trace reaction paths in reverse, from product to reactants, which can aid in the discovery of new synthetic routes. chemrxiv.org By combining automated reaction path search methods with kinetic analysis, it is possible to enumerate potential reactant candidates for a given target molecule like this compound. chemrxiv.org

In the context of catalyst design, computational studies help in understanding the role of ligands in controlling reaction outcomes. For example, DFT calculations have been used to show that the geometry of a metal-ligand complex can significantly influence the efficiency of C-H activation steps. nih.gov These theoretical investigations provide a molecular-level understanding that complements experimental findings and guides the development of more efficient and selective catalytic systems for reactions involving this compound. nih.gov

Kinetic and Thermodynamic Studies of Transformations

The study of reaction kinetics and thermodynamics provides essential information on the feasibility, rate, and selectivity of chemical transformations involving this compound. These studies differentiate between the kinetic and thermodynamic products of a reaction, where the former is the product that forms fastest and the latter is the most stable product. wikipedia.org

Kinetic vs. Thermodynamic Control:

The composition of a product mixture in competing reactions can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control is favored under conditions where the reaction is irreversible, typically at lower temperatures, leading to the formation of the product with the lowest activation energy. wikipedia.org Thermodynamic control, favored at higher temperatures where the reaction is reversible, leads to the most stable product, which has the lowest Gibbs free energy. wikipedia.org

An illustrative example is the electrophilic addition of hydrogen bromide to 1,3-butadiene. At lower temperatures, the kinetically controlled 1,2-adduct is the major product. wikipedia.org At higher temperatures, the thermodynamically more stable 1,4-adduct predominates. wikipedia.org This principle is highly relevant to reactions of this compound, where different reaction conditions can lead to different isomers or products.

Experimental Techniques for Kinetic Studies:

Several analytical methods are employed to study the kinetics of these transformations. Stopped-flow analysis is a powerful technique for studying rapid biological interactions, with mixing times as short as 1-2 milliseconds, allowing for the investigation of reactions on a millisecond-to-second timescale. nih.gov For photocatalytic reactions, real-time monitoring using techniques like LED-NMR spectroscopy can provide crucial insights into the role of various components and the reaction mechanism. fu-berlin.de

The kinetics of mechanochemical transformations, which are activated by mechanical force, are also studied to understand the underlying mechanisms. rsc.org Kinetic models are developed to relate macroscopic observations to microscopic events, taking into account the statistical nature of the mechanical processing of powders. rsc.org

Thermodynamic Considerations:

The following table summarizes the key differences between kinetic and thermodynamic control:

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction | Stability of product |

| Favored Product | The one that forms fastest (lowest activation energy) | The most stable one (lowest Gibbs free energy) |

| Reaction Conditions | Typically lower temperatures, irreversible conditions | Typically higher temperatures, reversible conditions |

Understanding the interplay between kinetics and thermodynamics is crucial for optimizing reaction conditions to selectively obtain the desired product in transformations involving this compound.

Catalytic Mechanisms Involving this compound as Substrate or Intermediate

This compound can participate in various catalytic reactions, acting either as a substrate that is transformed or as a transient intermediate within a catalytic cycle. The mechanisms of these catalytic processes are diverse and depend on the nature of the catalyst and the reaction conditions.

Metal-Catalyzed Reactions:

Transamidation: A nickel-catalyzed ring-opening transamidation of N-acyl lactams, including derivatives of this compound, has been developed. researchgate.net The proposed mechanism involves the use of Ni(PPh3)2Cl2 as the catalyst, 2,2′-bipyridine as a ligand, and manganese as a reducing agent to react with aniline (B41778) derivatives, leading to ring-opened amides. researchgate.net

C-H Functionalization: Copper(I)-catalyzed C(sp³)–H functionalization of amino acids has been utilized for the synthesis of N-benzoylpyrrolidin-2-ones. acs.org This process involves an oxidative C–N/C–O cross-coupling strategy with benzimidates and reactive oxygen species generated in situ from aerial oxygen. acs.org

Dehydrogenation: Palladium-catalyzed dehydrogenation reactions of carboxylic acids can proceed via β,γ-dehydrogenation, enabled by specific bidentate amide-pyridone ligands. nih.gov This involves the activation of C-H bonds and the formation of a Pd(0) species. nih.gov

Organocatalysis:

In organocatalysis, small organic molecules are used to accelerate chemical reactions. While specific examples detailing this compound in organocatalytic mechanisms are less common in the provided search results, the principles of organocatalysis are relevant. For example, bifunctional catalysts, such as those based on thiourea (B124793) or squaramide, can activate both reactants simultaneously through hydrogen bonding and other non-covalent interactions. mdpi.com Kinetic studies in such systems often suggest a monomeric species as the active catalyst. mdpi.com

Photoredox Catalysis:

Visible light photoredox catalysis offers a powerful method for initiating chemical transformations under mild conditions. A proposed radical reaction pathway for the metal-free transamidation of this compound with amines under aqueous conditions involves the use of di-tert-butyl peroxide (DTBP) and tetrabutylammonium (B224687) iodide (TBAI). rsc.org In photoredox catalysis, a photocatalyst absorbs light and initiates single electron transfer (SET) processes, generating radical intermediates that drive the reaction. fu-berlin.de Mechanistic investigations often employ techniques like quantum yield measurements and light-dark experiments to distinguish between different pathways, such as a propagative chain reaction versus a radical combination mechanism. nih.gov

The following table provides a summary of catalytic transformations involving related structures, which could be applicable to this compound:

| Catalytic System | Reaction Type | Key Mechanistic Features |

| Nickel/Bipyridine | Ring-opening Transamidation | Involves a Ni(II) catalyst and a reducing agent. researchgate.net |

| Copper(I)/O₂ | C-H Functionalization | Oxidative cross-coupling involving reactive oxygen species. acs.org |

| Palladium/Amide-Pyridone Ligand | Dehydrogenation | Ligand-enabled β,γ-C-H activation. nih.gov |

| DTBP/TBAI (Metal-free) | Transamidation | Proposed radical reaction pathway. rsc.org |

| Photocatalyst (e.g., Ru or Ir complexes) | Various | Single Electron Transfer (SET) initiated by visible light. fu-berlin.de |

These examples highlight the diverse catalytic strategies that can be employed to manipulate the reactivity of this compound, leading to a wide range of valuable chemical products. Mechanistic studies, combining experimental and computational approaches, are crucial for understanding and optimizing these catalytic transformations.

Applications of 3 Benzoylpyrrolidin 2 One As a Versatile Building Block in Complex Organic Synthesis

Role in the Construction of Functionalized Heterocyclic Systems

The 3-Benzoylpyrrolidin-2-one scaffold serves as a foundational element for the synthesis of more complex, functionalized heterocyclic systems. Its inherent structure can be elaborated upon through various chemical transformations to build fused or spirocyclic ring systems, which are of significant interest in medicinal and materials chemistry.

Research has shown that derivatives of the benzoylpyrrolidinone core can participate in reactions leading to novel heterocycles. For instance, in reactions involving α-diazoketones and hetaryl thioketones, a derivative, (S)-1-(1-Benzoylpyrrolidin-2-yl)-3,3-di(thiophen-2-yl)prop-2-en-1-one, has been synthesized. uzh.ch This type of reaction pathway can lead to the formation of complex molecules, and in some cases, fused sulfur heterocycles like thieno[3,4-b]thiophene (B1596311) derivatives. uzh.ch The synthesis of such thieno[3,4-b]thiophene skeletons is of particular interest for applications in materials chemistry. uzh.ch

Furthermore, Cu(I)-catalyzed regioselective oxidative C-N/C-O cross-coupling reactions have been developed for the synthesis of N-benzoylpyrrolidin-2-ones, which are then used to produce other functionalized heterocycles such as triazines. bohrium.com The pyrrolidinone unit acts as a key building block that can be integrated into larger, poly-heterocyclic frameworks through controlled reaction cascades. nih.gov

Intermediate in the Synthesis of Diverse Organic Molecules

The utility of N-benzoylpyrrolidin-2-one as an intermediate stems from its nature as an "activated amide." The attachment of the N-acyl group distorts the typically planar amide bond within the lactam ring. nih.govnsf.gov This geometric distortion, known as amide bond twist, weakens the amidic resonance, making the N–C(O) bond more susceptible to cleavage and thus more reactive toward nucleophiles and in cross-coupling reactions. nih.govresearchgate.net

This enhanced reactivity is prominently used in transamidation reactions, where the pyrrolidinone ring is opened to form new amide products. These reactions can be performed under various conditions, including both metal-free and metal-catalyzed protocols. Nickel-catalyzed methods, for instance, effectively facilitate the ring-opening transamidation between N-benzoylpyrrolidin-2-one derivatives and various anilines, yielding the desired products in good yields. researchgate.netresearchgate.netacs.org A metal-free alternative conducted under aqueous conditions has also been developed, showcasing the versatility of this substrate. rsc.org

| Reaction Type | Catalyst/Reagents | Reactants | Product Type | Reference |

| Nickel-Catalyzed Transamidation | Ni(PPh3)2Cl2, 2,2'-bipyridine, Mn | N-benzoylpyrrolidin-2-one derivatives, Aniline (B41778) derivatives | Ring-opening-amidated products | researchgate.net |

| Metal-Free Transamidation | DTBP, TBAI | N-benzoylpyrrolidin-2-one, Aliphatic/Aromatic primary amines | Transamidated products | rsc.org |

Beyond transamidation, the activated N–C(O) bond of N-benzoyl-2-pyrrolidinone allows it to serve as an effective electrophile in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. nsf.gov This application is significant as it enables the formation of new carbon-carbon bonds, providing a pathway to synthesize ketones from an amide precursor. In comparative studies, N-benzoyl-2-pyrrolidinone demonstrated notable reactivity, particularly with Pd–NHC catalytic systems. nsf.gov This capability highlights its role as a valuable intermediate for synthesizing a diverse array of organic molecules beyond simple amides. cymitquimica.comlookchem.com

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Suzuki–Miyaura Cross-Coupling | [Pd(IPr)(cin)Cl] or [Pd–PEPPSI–IPr] | N-benzoyl-2-pyrrolidinone, Boronic acids | Ketones | nsf.gov |

Precursor for N-Acyl Lactam Scaffolds in Material Science Research

In the realm of material science, N-acyl lactams derived from pyrrolidinone are crucial precursors for the synthesis of polyamides. Specifically, N-benzoyl-2-pyrrolidinone can function as a co-initiator or activator in the anionic ring-opening polymerization (AROP) of other lactams, such as ε-caprolactam, the monomer for Nylon 6. rsc.orgmdpi.com

The AROP mechanism requires a strong base to generate a lactamate anion, which then initiates polymerization. rsc.org The role of the N-acyl lactam, like N-benzoyl-2-pyrrolidinone, is to create a non-anionic growth center. The propagation of the polymer chain proceeds through the nucleophilic attack of the lactamate anion on the endocyclic carbonyl group of this N-acylated growth center. mdpi.com This acylation of the lactam anion is a repeating step that drives the formation of the polyamide chain. The use of N-acyl lactam activators is a well-established method for controlling the polymerization process and influencing the properties of the resulting polymer. mdpi.com This application positions the N-acyl lactam scaffold as a key component in the production of advanced polyamide materials. rsc.org

| Process | Role of N-Acyl Lactam | Monomer Example | Resulting Polymer | Reference |

| Anionic Ring-Opening Polymerization (AROP) | Activator / Co-initiator | ε-caprolactam | Polyamide (Nylon 6) | rsc.orgmdpi.com |

Emerging Research Directions and Future Outlook for 3 Benzoylpyrrolidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly central to modern synthetic planning, emphasizing atom economy, reduced waste, and the use of milder, safer reaction conditions. 20.210.105 Future research into the synthesis of 3-Benzoylpyrrolidin-2-one and its derivatives will undoubtedly prioritize these aspects.

Current synthetic strategies often rely on classical methods that may involve harsh reagents or produce significant waste. The development of novel catalytic systems is a primary objective. For instance, recent advancements have demonstrated the synthesis of N-benzoylpyrrolidin-2-ones via a Cu(I)-catalyzed regioselective oxidative C-N/C-O cross-coupling of amino acids with benzimidates, utilizing aerial oxygen as the sole oxidant. acs.org This approach represents a significant step towards sustainability by avoiding stoichiometric heavy-metal oxidants. acs.org

Another promising avenue is the exploration of metal-free reaction conditions. The transamidation of N-acyl lactams, including benzoylpyrrolidin-2-one, has been achieved under aqueous conditions, which drastically reduces the environmental impact of organic solvents. rsc.orgexaly.com Future work will likely focus on expanding the scope of these sustainable methods and developing new catalytic cycles that operate under even milder conditions, potentially using mechanochemistry, sonochemistry, or reactions in biodegradable solvents like Cyrene™. mdpi.comrsc.orgnih.gov The goal is to create a toolbox of synthetic methods that are not only efficient and high-yielding but also align with the growing demand for environmentally responsible chemical manufacturing. kaskaden-reaktionen.de

| Research Focus | Potential Sustainable Approach | Key Benefits |

| Catalysis | Development of reusable heterogeneous catalysts; use of earth-abundant metal catalysts (e.g., Cu, Zn). acs.orgrsc.org | Reduced cost, easier product purification, minimized metal waste. |

| Solvents | Reactions in water or biodegradable solvents. rsc.orgnih.gov | Reduced toxicity and environmental pollution. |

| Reagents | Use of air as an oxidant; one-pot multi-component reactions. acs.orgthieme-connect.com | High atom economy, reduced number of synthetic steps and purifications. |

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

While the fundamental reactivity of the amide and ketone functionalities in this compound is understood, its full potential as a reactive intermediate remains largely untapped. The strategic placement of these groups makes it an ideal candidate for designing complex molecular transformations, particularly cascade reactions. A cascade reaction, or domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org This approach embodies synthetic efficiency by rapidly building molecular complexity from simple starting materials. 20.210.105

The N-acyl lactam unit in this compound is an activated amide, susceptible to nucleophilic attack and ring-opening. This has been exploited in nickel-catalyzed transamidation to access ketones and in reactions with hydrazine (B178648) to form acyl hydrazides. thieme-connect.comacs.org The latter can be used in subsequent one-pot reactions with aldehydes to form acyl hydrazones, demonstrating a simple three-component cascade. thieme-connect.com

Future research will likely seek to design more elaborate cascade sequences. For example, the initial ring-opening could be coupled with intramolecular cycloadditions, rearrangements, or further condensation reactions. The pyrrolidinone ring itself can be a source of chirality and conformational constraint, influencing the stereochemical outcome of these complex transformations. The exploration of its reactivity with various electrophiles, nucleophiles, and radical species could unlock novel synthetic pathways to build diverse heterocyclic and carbocyclic scaffolds.

Integration of Advanced Computational Techniques for Predictive Chemistry

The synergy between experimental and computational chemistry has become a powerful engine for discovery. Advanced computational techniques, particularly Density Functional Theory (DFT), allow for the in-depth analysis of reaction mechanisms, transition states, and molecular properties that are often difficult to probe experimentally. acs.orgchalmers.se

For this compound, computational studies can provide critical insights into its chemical behavior. For instance, DFT calculations on the related compound N-benzoyl-δ-valerolactam have been used to analyze the energetic and structural parameters of its amide bonds, successfully explaining the observed selectivity for cleavage of the exocyclic amide bond. nsf.gov Similar studies on this compound could predict its reactivity hotspots, guiding the development of new reactions.

Future applications of computational chemistry in this area include:

Mechanism Elucidation: Mapping the potential energy surfaces for proposed cascade reactions to determine their feasibility and predict potential byproducts. acs.orgnih.gov

Catalyst Design: Simulating the interaction of this compound with various catalysts to design more efficient and selective systems for its synthesis or transformation. nih.govresearchgate.net

Predicting Reactivity: Calculating molecular orbital energies and other electronic parameters to forecast how the molecule will behave under different reaction conditions, thus accelerating the discovery of novel reactivity profiles. chalmers.se

By integrating these predictive tools, researchers can move from a trial-and-error approach to a more rational, design-oriented strategy for chemical synthesis.

Potential Applications in Advanced Materials and Chemical Technologies

While direct applications of this compound in materials science are not yet established, its structure makes it a highly valuable building block for creating functional molecules and polymers. Heterocyclic compounds are foundational to many areas of materials science, including pharmaceuticals, agrochemicals, and organic electronics. cymitquimica.com

The future potential for this compound in this domain lies in its versatility as a synthetic intermediate. lookchem.com Its distinct reactive sites—the lactam ring and the benzoyl group—can be selectively functionalized to incorporate it into larger, more complex systems. Potential future applications could include:

Polymer Science: As a monomer or an additive to create specialty polymers with tailored thermal or mechanical properties.

Ligand Synthesis: Modification of the scaffold could yield novel chiral ligands for asymmetric catalysis, where the pyrrolidinone backbone provides a rigid and stereochemically defined environment.

Functional Dyes and Probes: The benzoyl group can be elaborated into more extensive conjugated systems, potentially leading to new classes of chromophores or fluorophores for sensing and imaging applications.

From a chemical technology perspective, the development of efficient cascade reactions involving this compound is well-aligned with the move towards continuous flow manufacturing. kaskaden-reaktionen.de Modular flow reactors allow for precise control over reaction conditions and enable the safe handling of reactive intermediates, making them ideal for implementing multi-step syntheses in a single, uninterrupted process. The integration of novel synthetic methodologies for this compound into such advanced manufacturing platforms could represent a significant step forward in the efficient and sustainable production of fine chemicals. kaskaden-reaktionen.de

Q & A

Q. What are the recommended storage conditions for 3-Benzoylpyrrolidin-2-one to ensure chemical stability?

Store the compound in a tightly sealed container under dry, well-ventilated conditions. Reseal opened containers carefully to prevent leakage or moisture ingress. Avoid incompatible materials, though specific incompatibilities are not documented for this compound . Stability testing under controlled humidity (e.g., 25°C, 40% RH) is advised due to limited long-term stability data.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzoyl and pyrrolidinone moieties. Infrared (IR) spectroscopy can identify carbonyl stretching frequencies (~1700 cm⁻¹ for the amide). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. Cross-reference spectral data with structurally analogous compounds (e.g., 1-Benzyl-2-pyrrolidinone, which shares a similar lactam framework) to validate assignments .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. While occupational exposure limits are not established, adopt precautionary measures due to insufficient toxicological data. In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash thoroughly with water and soap .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying reaction conditions?

Optimize via solvent selection (e.g., DMF or THF for solubility) and catalyst screening (e.g., Lewis acids like AlCl₃ for acylation). A stepwise approach is recommended:

- Acylation : React pyrrolidin-2-one with benzoyl chloride in anhydrous conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from toluene or ethanol . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1.2–1.5 equivalents of benzoylating agent) to minimize byproducts.

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

Contradictions in chemical shifts (e.g., unexpected splitting or integration) may arise from tautomerism or solvent effects. To resolve:

Q. What methodologies are suitable for assessing the ecological impact of this compound given limited ecotoxicity data?

Conduct tiered risk assessments:

- Bioaccumulation : Use logP values (estimated via software like EPI Suite) to predict lipid solubility.

- Degradation : Perform OECD 301B (Ready Biodegradability Test) under aerobic conditions.

- Toxicity : Initiate acute toxicity assays with Daphnia magna or algae, prioritizing high concentrations (10–100 mg/L) due to data gaps .

Q. How can trace impurities in this compound be quantified and mitigated during synthesis?

Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). For impurities exceeding 0.1%, use preparative HPLC or fractional crystallization. Document impurity profiles in accordance with ICH Q3A guidelines. If residual solvents are detected (e.g., DMF), include azeotropic distillation in the purification workflow .

Methodological Notes

- Synthesis References : Adapt protocols from structurally similar lactams (e.g., benzyl-substituted pyrrolidinones) for reaction design .

- Data Validation : Cross-check experimental results with computational tools (e.g., PubChem’s spectral libraries) to address inconsistencies .

- Ethical Compliance : Adhere to institutional safety reviews and avoid in vivo testing unless explicitly permitted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.